3-OXO-7-(TRIFLUOROMETHYL)-3,4-DIHYDROQUINOXALINE-2-CARBOXYLIC ACID
Overview
Description
3-OXO-7-(TRIFLUOROMETHYL)-3,4-DIHYDROQUINOXALINE-2-CARBOXYLIC ACID: is an organic compound with the molecular formula C10H5F3N2O3 . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-OXO-7-(TRIFLUOROMETHYL)-3,4-DIHYDROQUINOXALINE-2-CARBOXYLIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitroaniline and trifluoroacetic acid.
Cyclization: The key step involves the cyclization of 2-nitroaniline with trifluoroacetic acid to form the quinoxaline ring.
Oxidation: The resulting intermediate is then oxidized to introduce the 3-oxo group.
Carboxylation: Finally, carboxylation is performed to introduce the carboxylic acid group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-OXO-7-(TRIFLUOROMETHYL)-3,4-DIHYDROQUINOXALINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 3-oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3-hydroxy-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylic acid.
Substitution: Formation of various substituted quinoxaline derivatives.
Scientific Research Applications
3-OXO-7-(TRIFLUOROMETHYL)-3,4-DIHYDROQUINOXALINE-2-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its biological activities, including antimicrobial and anticancer properties.
Chemical Research: Utilized in the development of new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-OXO-7-(TRIFLUOROMETHYL)-3,4-DIHYDROQUINOXALINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3,4-DIHYDRO-3-OXO-7-(TRIFLUOROMETHYL)QUINOXALINE-2-ACETIC ACID ETHYL ESTER: Similar in structure but with an ethyl ester group instead of a carboxylic acid group.
3-OXO-7,8-DIHYDRO-ALPHA-IONONE: Shares the 3-oxo group but differs in the core structure and functional groups.
Uniqueness
3-OXO-7-(TRIFLUOROMETHYL)-3,4-DIHYDROQUINOXALINE-2-CARBOXYLIC ACID is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and chemical research .
Properties
IUPAC Name |
3-oxo-7-(trifluoromethyl)-4H-quinoxaline-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)4-1-2-5-6(3-4)14-7(9(17)18)8(16)15-5/h1-3H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHBNLQJQONMKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(C(=O)N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327751 | |
Record name | NSC682228 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219485-21-9 | |
Record name | NSC682228 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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